molecular formula C10H14O3 B14264830 Propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester CAS No. 178883-33-5

Propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester

Cat. No.: B14264830
CAS No.: 178883-33-5
M. Wt: 182.22 g/mol
InChI Key: XEFOFSGPSPAKRJ-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester is an organic compound with the molecular formula C10H16O3. It is an ester derived from the reaction between propanoic acid, 2,2-dimethyl- and 2-furanylmethanol. This compound is known for its unique structural features, which include a furan ring and a highly branched propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester typically involves the esterification of propanoic acid, 2,2-dimethyl- with 2-furanylmethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation of the product from the reaction mixture, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Conducted using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Hydrolysis: 2,2-Dimethylpropanoic acid and 2-furanylmethanol.

    Reduction: 2,2-Dimethylpropanol and 2-furanylmethanol.

    Oxidation: Various oxygenated furan derivatives.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2,2-dimethyl-, methyl ester: Similar ester with a methyl group instead of a furan ring.

    Propanoic acid, 2,2-dimethyl-, 2-phenylethyl ester: Contains a phenylethyl group instead of a furan ring.

Uniqueness

Propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other esters of propanoic acid, 2,2-dimethyl-, making it a valuable compound for various applications.

Properties

IUPAC Name

furan-2-ylmethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-10(2,3)9(11)13-7-8-5-4-6-12-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFOFSGPSPAKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399685
Record name Propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178883-33-5
Record name Propanoic acid, 2,2-dimethyl-, 2-furanylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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